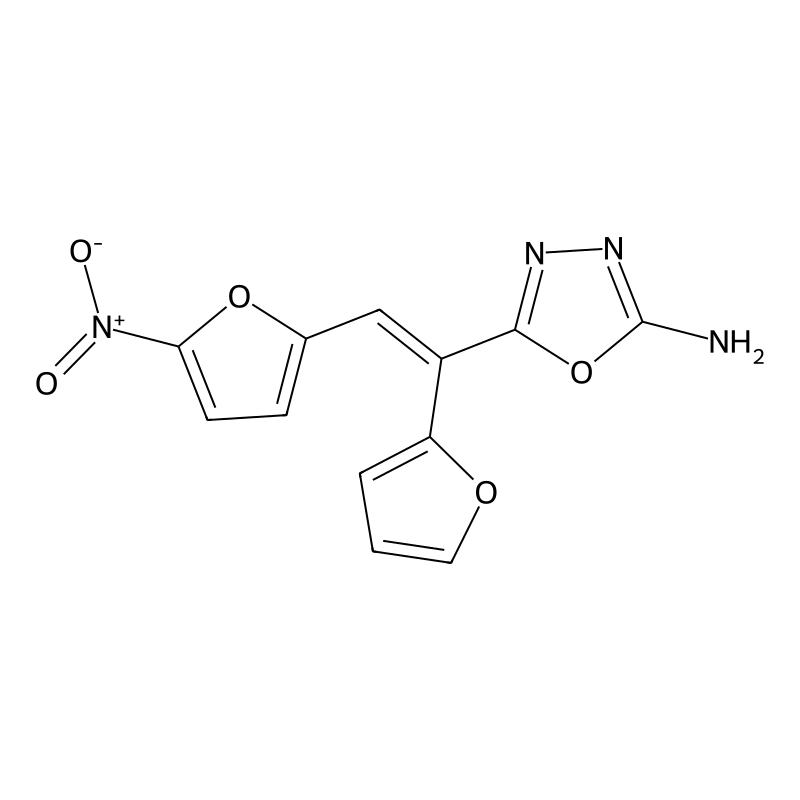

Furamizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Furamizole 1,3,4-oxadiazole ring mechanism of action

Chemical Profile of Furamizole

This compound is a recognized antibacterial agent whose activity is derived from its 1,3,4-oxadiazole ring system, a core structure known to be a key "toxophoric" group (or toxicity-bearing group) responsible for potent pharmacological effects [1]. This ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms [1].

The following diagram illustrates the core structure and key functional groups of the 1,3,4-oxadiazole ring that contribute to its biological activity.

> Key structural features of the 1,3,4-oxadiazole pharmacophore that influence its biological activity.

Implied Mechanism and Drug Design Context

While the exact mechanism of this compound is not detailed in the available literature, its classification and structural properties provide strong clues for further investigation.

- Structural Basis of Activity: The antibacterial activity of 1,3,4-oxadiazole derivatives is largely attributed to the toxophoric

–N=C–O–linkage within the ring [1]. This specific arrangement of atoms is likely to interact with essential bacterial targets. - Class Analogy: this compound is explicitly identified as a nitrofuran derivative [1]. Nitrofuran antibiotics are a known class of synthetic antibacterial agents. Their generally accepted mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the generation of highly reactive intermediates that cause DNA damage or inhibit vital metabolic processes.

- Role in Modern Drug Design: The 1,3,4-oxadiazole ring is a privileged scaffold in Structure-Based Drug Design (SBDD). Its stability and ability to engage in key molecular interactions (e.g., hydrogen bonding and hydrophobic contacts) make it a valuable synthon for developing inhibitors that target specific protein active sites [1] [2]. The following diagram outlines a general SBDD workflow that could be applied to optimize a lead compound like this compound.

> A generalized structure-based drug design workflow for optimizing a lead compound.

Suggested Experimental Pathways

To elucidate the precise mechanism of this compound, the following experimental approaches, grounded in standard medicinal chemistry and SBDD practices, are recommended [2] [3] [4].

| Experimental Goal | Methodology | Key Information Sought |

|---|---|---|

| Target Identification | Biochemical pull-down assays, affinity chromatography, genetic screens (e.g., in bacteria: gene expression profiling, constructing knockout libraries). | Identify the specific bacterial protein(s) or DNA molecule that this compound directly binds to. |

| Binding Mode Analysis | X-ray crystallography or Cryo-EM of the this compound-target complex; Molecular docking simulations. | Determine the precise 3D atomic interactions (hydrogen bonds, hydrophobic contacts) between this compound and its target. |

| Mechanistic Validation | Enzyme activity assays; Cell-based assays measuring DNA damage (e.g., comet assay) or metabolic inhibition. | Confirm the functional consequence of binding (e.g., is a key enzyme inhibited? Is DNA synthesis disrupted?). |

| SAR Expansion | Synthesis of novel analogs with systematic substitutions on the oxadiazole and nitrofuran rings; followed by antimicrobial susceptibility testing. | Quantify how structural changes affect potency and specificity, guiding further optimization [1]. |

Conclusion and Research Outlook

This compound serves as a historical and chemical exemplar of the 1,3,4-oxadiazole pharmacophore with documented antibacterial properties. Its mechanism is inferred to involve the critical toxophoric –N=C–O– linkage and its nitrofuran moiety, likely leading to the generation of cytotoxic species within bacterial cells.

Future research to fully characterize its mechanism should employ a combination of the suggested experimental protocols. Furthermore, leveraging modern SBDD approaches—such as using equivariant diffusion models (e.g., DiffSBDD) to generate novel, target-specific ligands conditioned on the 3D structure of a identified bacterial target pocket—could be a powerful strategy for developing next-generation antibiotics inspired by this scaffold [5].

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing... [pmc.ncbi.nlm.nih.gov]

- 2. Principles of Structure - Based - Design Org Drug Design [drugdesign.org]

- 3. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 4. A Structure - Based Discovery Paradigm - PMC Drug [pmc.ncbi.nlm.nih.gov]

- 5. - Structure with... | Nature Computational Science based drug design [nature.com]

Furamizole nitrofuran derivative properties

Chemical Identity and Class Profile

Furamizole is a nitrofuran derivative containing a 1,3,4-oxadiazole ring in its structure [1] [2]. This combination places it within a privileged scaffold in medicinal chemistry known for diverse biological activities.

The following table summarizes the core properties of this compound based on current literature:

| Property | Description |

|---|---|

| Chemical Class | Nitrofuran derivative; 1,3,4-oxadiazole [1] [2] |

| Primary Documented Activity | Strong antibacterial activity [1] [2] [3] |

| Status in Research | Appears primarily as a referenced example in reviews of bioactive heterocycles [1] [4] [3] |

Mechanism of Action and Biological Activity

The biological activity of this compound is attributed to its unique chemical structure.

- Role of the Oxadiazole Ring: The 1,3,4-oxadiazole moiety is a well-known pharmacophore that contributes to various biological activities. A key feature is the toxophoric

–N=C–O–linkage, which may react with nucleophilic centers in microbial cells [1] [2]. This ring system is stable and is a crucial synthon in modern drug discovery [1] [3]. - Cross-Resistance within Nitrofurans: Evidence indicates cross-resistance among nitrofuran derivatives. A 2023 study on uropathogenic E. coli showed that resistance to nitrofurantoin strongly predicts resistance to furazidin, suggesting a common mechanism of action or resistance pathway across this drug class [5]. This implies this compound may share similar resistance profiles.

Relationship between this compound's structure, its components, and documented biological properties.

Analytical Detection Protocol

A liquid chromatography (LC) method for simultaneously detecting this compound and other synthetic antibacterials in fish meat has been published [6]. This protocol can be adapted for analytical and pharmacokinetic studies.

Sample Preparation and LC Analysis Workflow:

Experimental workflow for detecting this compound residues in biological tissue using liquid chromatography.

Key Method Details:

- Column: Nucleosil C18 [6]

- Mobile Phase: Tetrahydrofuran-Acetonitrile-Phosphoric Acid-Water (29 + 1 + 0.06 + 69.94) [6]

- Performance: Recovery is approximately 80%, with a lower detection limit of 1-2 ng for a 10 μL injection [6]

Research Context and Potential

This compound is recognized in scientific literature as an important example of a bioactive 1,3,4-oxadiazole derivative.

- In Antimicrobial Research: this compound is cited in reviews of heterocyclic compounds as a commercially available drug with strong antibacterial properties [1] [2] [4].

- In Nitrofuran Derivative Studies: Research on nitrofuran derivatives highlights their broad therapeutic potential. Structure-activity relationship (SAR) studies show that the 5-nitrofuran-2-yl moiety is crucial for anti-tubercular activity, and replacing the amide bond with an isoxazoline linker can improve metabolic stability [7]. However, some potent nitrofuran derivatives face development challenges due to rapid clearance and low solubility [7].

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds [bmcchem.biomedcentral.com]

- 2. Comparative Study of the Synthetic Approaches and Biological ... [pmc.ncbi.nlm.nih.gov]

- 3. Chompound Contaning Oxadiazole Derivatives And Their Potential... [journals.stmjournals.com]

- 4. Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities [academia.edu]

- 5. Cross-Resistance Evidence-Uropathogenic... Nitrofuran Derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous liquid chromatographic determination... | DrugBank Online [go.drugbank.com]

- 7. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

how does Furamizole work as an antibacterial

Chemical Profile and Classification

Furamizole is a nitrofuran derivative that contains a 1,3,4-oxadiazole ring within its structure [1]. This class of compounds is known for its broad biological activities.

The table below summarizes its core characteristics:

| Feature | Description |

|---|---|

| Drug Class | Nitrofuran derivative [1] [2] |

| Core Structure | Contains a 1,3,4-oxadiazole ring [1] |

| Known Activity | Strong antibacterial activity [1] |

Experimental Protocols and Detection

While search results lack details on this compound's mechanism-of-action studies, one paper details a liquid chromatography (LC) method for its residual analysis in fish, which reflects its experimental detection [2].

The following workflow diagram outlines the key steps of this analytical method:

Experimental workflow for this compound residue analysis in biological tissue [2].

This method demonstrates the following performance characteristics [2]:

- Recovery Rate: Approximately 80% from fish meat samples.

- Detection Limit: 1-2 ng for a 10 μL injection.

Knowledge Gaps and Further Research

The search results do not specify the exact molecular target or mechanism by which this compound kills or inhibits bacteria. Based on its classification as a nitrofuran, it likely shares a mechanism common to this class.

- Inferred Mechanism: Many nitrofuran antibiotics are known to be prodrugs. They are activated by bacterial nitroreductase enzymes inside the cell, generating reactive intermediates that cause widespread damage to bacterial DNA, proteins, and other macromolecules [1].

- Recommended Research: To obtain the precise mechanism of action for your technical guide, I suggest you:

- Consult specialized resources like SciFinder or Reaxys for primary literature.

- Search for reviews on "nitrofuran antibacterial mechanism of action" in scientific databases.

References

Compound Overview and Pharmacological Profile

Furamizole is a nitrofuran derivative and a 2,5-disubstituted 1,3,4-oxadiazole heterocyclic compound known for its strong antibacterial activity [1].

The table below summarizes its core chemical identity:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| CAS Registry Number | 17505-25-8 [2] |

| Molecular Formula | C~12~H~8~N~4~O~5~ [2] |

| Molecular Weight | 288.218 g/mol [2] |

| Core Structure | 1,3,4-Oxadiazole [1] |

| Drug Class | Nitrofuran derivative antibacterial [1] |

Synthesis and Experimental Context

While specific protocols for this compound are not detailed in the search results, 1,3,4-oxadiazoles are generally synthesized from acid hydrazides and carboxylic acids. The following diagram illustrates this general mechanism, which is relevant to understanding how this compound's core structure is formed [1].

General mechanism for 1,3,4-oxadiazole ring formation, relevant to this compound synthesis [1].

For antimicrobial evaluation, a common methodology involves screening compounds against bacterial and fungal strains. The table below outlines a typical experimental approach, though specific data for this compound's efficacy is not available in the current search results [3].

| Experimental Aspect | Typical Protocol (Illustrative) |

|---|---|

| Antimicrobial Screening | Compounds are tested against Gram-positive and Gram-negative bacterial strains, and fungal strains [1]. |

| Reference Standards | Antibiotics like Amoxicillin and antifungals like Ketoconazole are used as positive controls [1]. |

| Activity Assessment | Measurement of the zone of inhibition or minimum inhibitory concentration (MIC) [1] [3]. |

Significance in Drug Discovery

This compound exemplifies the importance of the 1,3,4-oxadiazole scaffold in medicinal chemistry. This ring system is considered a key pharmacophore—a part of the molecular structure responsible for its biological activity [1]. The presence of a toxophoric -N=C-O- linkage in the ring is thought to be responsible for the potent pharmacological activities observed in this class of compounds [1].

Several other commercially available drugs also contain the 1,3,4-oxadiazole nucleus, including:

- Raltegravir: An antiviral drug [1].

- Zibotentan: An FDA-approved anticancer agent [1].

- Nesapidil: Used in anti-arrhythmic therapy [1].

- Tiodazosin: An antihypertensive agent [1].

References

Furamizole basic research and exploratory studies

Available Information on Furamizole

The search results identify this compound as a known antibacterial drug but do not provide the deep technical details you require. The table below summarizes the key information found:

| Aspect | Details |

|---|---|

| Drug Name | This compound [1] |

| Chemical Class | Nitrofuran derivative [1] |

| Core Structure | Contains a 1,3,4-oxadiazole ring [1] |

| Primary Activity | Strong antibacterial activity [1] |

Limitations of Current Findings

The information located has significant limitations for your purpose:

- Lack of Recent Data: The source is a review article from 2020, and it cites this compound as an existing example rather than a subject of new research [1]. No exploratory studies from the last five years were found.

- Absence of Technical Details: The search results contain no quantitative data, experimental methodologies, signaling pathways, or mechanistic studies specific to this compound.

Diagram of Core Structure

Below is a foundational diagram illustrating the basic structural relationship between furan and the 1,3,4-oxadiazole ring system, which is the core of this compound.

Diagram showing the derivation of the 1,3,4-oxadiazole ring in this compound from a furan precursor [1].

References

Furamizole: Application Notes and Pharmacological Profile

Introduction to Furamizole

This compound is a pharmaceutical compound recognized for its potent antibacterial activity. It belongs to the class of nitrofuran derivatives and contains a 1,3,4-oxadiazole ring in its structure, which is a key pharmacophore responsible for its biological activity [1]. It is one of the commercially available drugs featuring this privileged heterocyclic scaffold, which is widely studied in medicinal chemistry for its diverse therapeutic potential [1].

Chemical and Physical Properties

Table 1: Chemical Identifier Data for this compound

| Property Type | Value |

|---|---|

| Systematic Name (IUPAC) | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [2] |

| Other Synonyms | NF 161 [3] |

| CAS Registry Number | 17505-25-8 [2] [4] [3] |

| Molecular Formula | C₁₂H₈N₄O₅ [5] [2] [4] |

| Average Molecular Mass | 288.22 g/mol [2] [3] |

| Canonical SMILES | C3=C(C(/C1=NN=C(O1)N)=C\C2=CC=C(O2)N+[O-])OC=C3 [3] |

| InChI Key | YOWVEYCZVUOQAB-SOFGYWHQSA-N [3] |

Table 2: Calculated Physical Properties of this compound

| Property | Value |

|---|---|

| Density | 1.533 g/cm³ [3] |

| Boiling Point | 480.7°C at 760 mmHg [3] |

| Flash Point | 244.5°C [3] |

Pharmacological Context and Mechanism

This compound's primary documented biological activity is its strong antibacterial effect [1]. Its activity is derived from its dual chemical structure:

- Nitrofuran Moisty: The 5-nitrofuran component is a classic antibacterial scaffold known to undergo enzymatic reduction within bacterial cells, leading to the generation of reactive intermediates that cause DNA damage and cell death.

- 1,3,4-Oxadiazole Ring: This five-membered heterocyclic ring containing one oxygen and two nitrogen atoms is a crucial structural element. The toxophoric –N=C–O– linkage within this ring is believed to be significantly responsible for the potent pharmacological activities observed in 1,3,4-oxadiazole derivatives [1].

The following diagram illustrates the core structural relationship of the 1,3,4-oxadiazole pharmacophore.

General Synthesis Workflow for 1,3,4-Oxadiazoles

While the exact synthesis protocol for this compound is not detailed in the available literature, a common general mechanism for forming the 2,5-disubstituted 1,3,4-oxadiazole ring is described [1]. The process typically begins with a hydrazide derivative and proceeds through a cyclization reaction.

The mechanism involves the acid hydrazide reacting with a carboxylic acid (or its derivative) to form a diacylhydrazine intermediate. This intermediate undergoes ring closure using a cyclizing agent like phosphorus oxychloride (POCI₃), eliminating hydrogen chloride (HCl) and a water molecule to form the final 1,3,4-oxadiazole product [1].

Guidance for Locating Synthesis Details

The lack of a publicly available detailed synthesis protocol for this compound suggests it may be proprietary or documented in specialized literature. To proceed with your research, consider these avenues:

- Patent Literature: Search comprehensive patent databases (e.g., USPTO, Espacenet, Google Patents) using the CAS number (17505-25-8) and the name "this compound". Pharmaceutical synthesis methods are often protected and disclosed in patent documents.

- Specialized Chemical Journals: Investigate older or more specialized chemical and medicinal chemistry journals that may contain full experimental sections for nitrofuran and oxadiazole chemistry.

- Retrosynthetic Analysis: Based on its structure, a plausible synthesis would involve constructing the 1,3,4-oxadiazole ring from a precursor containing the appropriate furan and nitrofuran substituents. The final step might involve a cyclization reaction, potentially using a reagent like phosphorus oxychloride, to form the oxadiazole ring [1].

Important Safety Note

No safety or hazard information was available for this compound in the search results. Before attempting any laboratory work, it is imperative to consult relevant Material Safety Data Sheets (MSDS) or specific safety literature for this compound and all associated reagents.

Conclusion

This compound is a well-characterized antibacterial agent incorporating a nitrofuran group and a 1,3,4-oxadiazole ring. While its pharmacological role and basic chemical data are established, researchers seeking its synthesis protocol will need to consult specialized patent databases or detailed chemical literature not covered in this search. The general synthetic principles for 1,3,4-oxadiazoles provide a foundational understanding for designing a potential synthetic route.

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds [bmcchem.biomedcentral.com]

- 2. | C12H8N4O5 this compound [chemspider.com]

- 3. CAS # 17505-25-8, this compound : more information. [chemblink.com]

- 4. CAS#: 17505-25-8 • ChemWhat | Database of... This compound [chemwhat.com]

- 5. | C12H8N4O5 | CID 5378303 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

Furamizole antibacterial assay methods

What is Known About Furamizole

The table below summarizes the key information about this compound found in the search results:

| Aspect | Details |

|---|---|

| Chemical Classification | A nitrofuran derivative and a member of the 1,3,4-oxadiazole class of heterocyclic compounds [1] [2]. |

| Chemical Formula | C₁₂H₈N₄O₅ [3]. |

| Documented Activity | Strong inhibiting activity against Ureaplasma strains isolated from cattle [4]. Recognized historically as a synthetic antibacterial used in aquaculture [1] [5]. |

| Available Assay Context | A liquid chromatography (LC) method for determining residual this compound in fish meat is documented, focusing on residue analysis rather than antibacterial activity testing [1] [5]. |

A Path Forward for Method Development

Since standardized protocols for this compound are not available, you would likely need to adapt general antibacterial assay methods. The workflow below outlines the key decision points in this process.

The diagram outlines the general workflow; here are specific methodologies and considerations for each stage, based on general antibacterial assay principles.

1. Select and Perform a Core Assay Method

You can adapt one of these well-established methods to test this compound:

- Disk Diffusion Assay: This method is ideal for a preliminary assessment of antibacterial activity [6].

- Procedure: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension. Impregnate a sterile paper disk with a solution of this compound and place it on the agar. Incubate the plate (e.g., 37°C for 16-18 hours). Measure the diameter of the zone of inhibition around the disk.

- Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible bacterial growth [6].

- Procedure: Prepare a series of doubling dilutions of this compound in a broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. Inoculate each well with a standardized bacterial inoculum. After incubation, the MIC is read as the lowest concentration with no visible turbidity.

- Time-Kill Assay: This method provides information on the bactericidal vs. bacteriostatic nature of this compound and its rate of killing.

- Procedure: Expose a bacterial culture to this compound at multiples of the MIC (e.g., 1x, 4x MIC). Take samples at set time intervals (e.g., 0, 2, 4, 6, 24 hours), dilute them, and plate them on agar to count viable colonies (CFU/mL). A plot of log CFU/mL versus time reveals the killing kinetics.

2. Key Experimental Considerations

- This compound Preparation: this compound's solubility will be a primary consideration. You may need to use solvents like dimethyl sulfoxide (DMSO) for stock solutions, ensuring the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).

- Bacterial Strains: The choice depends on your research goals. It is standard to include quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and may also include clinically relevant multidrug-resistant isolates [6].

- Controls: Essential controls include a growth control (bacteria without antibiotic), a solvent control (bacteria with the solvent used for this compound), and a reference antibiotic control (a known antibiotic to ensure the assay is performing correctly).

References

- 1. Simultaneous liquid chromatographic determination of residual... [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of oxadiazole or furadiazole containing compounds [bmcchem.biomedcentral.com]

- 3. | C12H8N4O5 | CID 5378303 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro sensitivities to antimicrobial drugs of ureaplasmas isolated from... [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous liquid chromatographic determination... | DrugBank Online [go.drugbank.com]

- 6. Comparison of methods for determining the effectiveness... | PLOS One [journals.plos.org]

Furamizole mycoplasma gallisepticum treatment protocol

Antimicrobial Therapy and Protocols

The control of Mycoplasma gallisepticum (MG) often relies on antimicrobial therapy. Tilmicosin, a macrolide antibiotic, has been extensively studied and shows significant efficacy [1] [2].

Tilmicosin Treatment Protocol

Tilmicosin is effective due to its concentration-dependent activity and significant accumulation in lung tissue [1] [2]. The following protocol is derived from recent pharmacokinetic/pharmacodynamic (PK/PD) studies.

In Vivo Administration and Efficacy in Chickens:

- Dosage: A dosage of 9.12 mg/kg body weight administered orally is recommended to achieve a bactericidal effect [1].

- Treatment Course: The study monitored efficacy over 72 hours post-administration [1].

- PK/PD Target: For a 3 log₁₀ (99.9%) reduction in bacterial load in the lungs, the target PK/PD index is an AUC/MIC ratio of 6,950.15 h [1]. AUC is the Area Under the concentration-time curve, and MIC is the Minimum Inhibitory Concentration.

In Vitro Susceptibility Testing (MIC Determination): The MIC of Tilmicosin against MG can be determined using a broth microdilution method [1] [2].

- Inoculum Preparation: Grow the MG strain (e.g., S6) in a suitable medium to the logarithmic phase. Dilute to a concentration of 10⁵ to 10⁷ CFU/mL [2].

- Preparation of Dilutions: Prepare two-fold serial dilutions of Tilmicosin in a 96-well plate, covering a concentration range (e.g., 0.000625–0.16 μg/mL) [2].

- Inoculation and Incubation: Add an equal volume of the standardized MG inoculum to each well. Include growth control (no antibiotic) and sterility control (no inoculum) wells [1] [2].

- Incubation and MIC Reading: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere. The MIC is defined as the lowest drug concentration that prevents a color change in the phenol red indicator, indicating no bacterial growth [1].

In Vitro Time-Kill Curve Assay: This assay evaluates the rate and extent of bactericidal activity [2].

- Setup: Expose a high-density MG inoculum (e.g., 10⁷ CFU/mL) to Tilmicosin at concentrations ranging from 1/2x to 64x the predetermined MIC.

- Sampling: Take samples (e.g., 100 μL) from each bottle at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, 36, and 48 hours).

- Viable Count: Serially dilute the samples and plate them onto agar plates. Incubate for at least 7 days and count the viable colonies (CFU/mL) to construct time-kill curves [2].

Alternative Antibiotics

Other classes of antibiotics are also used to control MG infections.

- Macrolides: Tylosin and Erythromycin [3] [2].

- Tetracyclines: Doxycycline [2].

- Fluoroquinolones: Enrofloxacin [3].

- Pleuromutilins: Tiamulin [2].

It is critical to note that resistance to macrolides (Tilmicosin, Tylosin, Erythromycin) can develop. Resistance has been linked to point mutations in domain II and V of the 23S rRNA genes [2]. Therefore, antibiotic susceptibility testing is recommended before initiating treatment.

Disinfection and Biosecurity Protocols

Effective disinfection is crucial for breaking the transmission cycle of MG in poultry farms. A 2022 study evaluated the efficacy of various disinfectants and application methods [4].

- Recommended Disinfectants and Preparation: The following table lists disinfectants found effective against MG when prepared according to manufacturers' recommendations [4].

| Disinfectant | Recommended Preparation |

|---|---|

| Formalin | 4% (v/v) |

| Phenol | 5% (v/v) |

| Quaternary Ammonium Compounds (QAC) | Diluted 1:3 |

| Halamid | Diluted 1:18 |

| Virkon' S | 1% (w/v) |

| Micro Sept M | 1:5 (for spraying), concentrated for cold fogging |

- Optimal Application Method: The fogging method demonstrated the highest reduction in MG populations on surfaces compared to traditional spraying [4].

- Contact Time: A minimum 15-minute exposure time is critical for the disinfectants to achieve significant reduction of MG [4].

Vaccine Development and Immunoprophylaxis

Given the challenges of antibiotic resistance, vaccine development is a key area of research. An innovative inactivation method using 1,5-iodonaphthylazide (INA) has shown promise.

- INA Inactivation Protocol for Vaccine Development: [5]

- Culture MG: Grow M. gallisepticum (e.g., Rlow strain) to mid-exponential phase in a modified Hayflick’s medium.

- Harvest and Wash: Harvest cells by centrifugation and resuspend in an appropriate buffer.

- INA Treatment: Incubate the washed cells with INA (60–200 μM) at 37°C for 30 minutes.

- UV Irradiation: Neutralize residual INA with glutathione, then irradiate the sample with far-UV light for 0.5–4.0 minutes to activate the compound and achieve complete inactivation.

- Verification: Confirm inactivation by plating and checking for no growth. This method preserves surface lipoproteins, which are critical for inducing a strong immune response [5].

Experimental Data Summary

The table below summarizes key quantitative data from the cited research.

| Parameter / Agent | Value / Finding | Context / Strain | Reference |

|---|---|---|---|

| Tilmicosin MIC | Varies by strain and inoculum | Strain S6 | [1] [2] |

| Tilmicosin PK/PD Target (AUC/MIC) | 300.02 h (1 log10 kill) 6,950.15 h (3 log10 kill) | In vivo, chicken lung | [1] | | Tilmicosin Efficacy (In Vitro) | Max. 6.38 Log10 CFU/mL reduction | Strain S6, over 120 h | [2] | | Optimal Disinfection Method | Fogging | Highest reduction of MG | [4] | | Effective Disinfectant Contact Time | 15 minutes | Field study | [4] |

Experimental Workflow and Treatment Pathway

The following diagrams outline the core experimental and treatment decision processes.

Discussion and Key Considerations

- Antibiotic Resistance: The emergence of resistance is a serious threat. The use of in vitro PK/PD models helps optimize dosing regimens to suppress resistant mutant growth [2]. Cross-resistance between macrolides (e.g., Tilmicosin, Tylosin, Erythromycin) is common [2].

- Economic Impact: MG infections cause massive economic losses in the poultry industry worldwide, estimated in the hundreds of millions of dollars annually, primarily through reduced egg production, poor growth, and carcass condemnations [3].

- Integrated Approach: No single method is sufficient for control. An integrated strategy combining antimicrobial therapy with strict biosecurity, effective disinfection, and vaccination (where available) is essential for successful MG management.

References

- 1. and Pharmacodynamic integration of tilmicosin... Pharmacokinetic [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic and Pharmacodynamic Integration and... [frontiersin.org]

- 3. - Wikipedia Mycoplasma gallisepticum [en.wikipedia.org]

- 4. Monitoring the Effect of Disinfection Methods on Mycoplasma ... [scialert.net]

- 5. Inactivated by Targeting the... | PLOS One Mycoplasma gallisepticum [journals.plos.org]

Comprehensive Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazole Derivatives like Furamizole

Introduction to 1,3,4-Oxadiazoles in Pharmaceutical Development

1,3,4-oxadiazoles represent a privileged structural motif in medicinal chemistry due to their versatile biological activities and favorable pharmacokinetic properties. These five-membered heterocyclic compounds contain two carbon atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific configuration that confers significant metabolic stability and electronic properties ideal for drug design. The 1,3,4-oxadiazole ring system is derived from furan through replacement of two methylene groups (=CH) with two nitrogen (-N=) atoms, which reduces aromaticity and imparts conjugated diene character to the ring. [1]

The therapeutic significance of 1,3,4-oxadiazoles is demonstrated by their presence in several commercially available drugs, including the antibacterial agent Furamizole, the HIV integrase inhibitor Raltegravir, the anticancer drug Zibotentan, the anti-arrhythmic Nesapidil, and the antihypertensive Tiodazosin. [1] The presence of the toxophoric -N=C-O- linkage in the 1,3,4-oxadiazole ring is believed to contribute significantly to their diverse pharmacological activities, which encompass antibacterial, antitumor, antiviral, anti-inflammatory, anticonvulsant, and antimycobacterial effects. [1]

Table 1: Commercially Available Drugs Containing 1,3,4-Oxadiazole Core Structure

| Drug Name | Therapeutic Category | Key Structural Features |

|---|---|---|

| This compound | Antibacterial | Nitrofuran derivative with strong antibacterial activity |

| Raltegravir | Antiviral (HIV treatment) | HIV integrase inhibitor |

| Zibotentan | Anticancer | Endothelin A receptor antagonist |

| Nesapidil | Anti-arrhythmic | Used in cardiac rhythm management |

| Tiodazosin | Antihypertensive | Alpha-adrenergic blocker |

Synthetic Methodologies for 1,3,4-Oxadiazole Derivatives

Overview of Synthetic Approaches

The synthesis of 1,3,4-oxadiazole derivatives has evolved significantly, with researchers developing numerous innovative strategies to improve reaction efficiency, substrate scope, and environmental compatibility. Traditional methods typically involved cyclodehydration of diacylhydrazides using strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), or cyclodesulfurization of thiosemicarbazides employing heavy metal salts such as mercury or lead compounds. [2] While effective, these approaches often presented challenges including the use of corrosive reagents, toxic byproducts, and demanding reaction conditions that limited their applicability in pharmaceutical synthesis. Modern approaches have focused on developing milder reaction conditions, eco-compatible reagents, and atom-economical processes that align with green chemistry principles while maintaining high efficiency and functional group compatibility. [2]

Comparative Analysis of Methodologies

Table 2: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Derivatives

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Iodine-Mediated One-Pot Synthesis | Molecular iodine, K₂CO₃, EtOAc/H₂O | Mild conditions, excellent functional group tolerance, simple workup | Requires controlled addition of iodine |

| Oxidative Cyclization of Acylhydrazones | I₂, K₂CO₃, DMSO, 100°C | Broad substrate scope, compatible with crude substrates | Elevated temperature required |

| Photoredox Catalysis | Organo acridinium photocatalyst, cobaloxime catalyst, visible light | Oxidant-free, H₂ as only byproduct, mild conditions | Specialized equipment needed |

| Umpolung Amide Synthesis | α-Bromonitroalkane, acyl hydrazide, KI/UHP | Epimerization-free, chiral center compatibility | Multi-step optimization required |

| Mechanochemical Synthesis | Triphenylphosphine, trichloroisocyanuric acid, grinding | Solvent-free, rapid reaction, environmentally benign | Limited to small-scale applications |

Iodine-Mediated Synthesis Mechanism

The iodine-mediated approach represents one of the most practical and efficient methods for constructing 1,3,4-oxadiazole scaffolds. This methodology leverages the thiophilic property of molecular iodine to promote sequential transformations that efficiently convert readily available starting materials to the target heterocycles. The mechanism proceeds through a carefully orchestrated sequence beginning with the in situ generation of isothiocyanate from dithiocarbamate salts, followed by nucleophilic attack by acyl hydrazides to form thiosemicarbazide intermediates. The critical cyclodesulfurization step involves iodine activating the thiocarbonyl sulfur, facilitating intramolecular cyclization with concomitant elimination of elemental sulfur to yield the 2-amino-1,3,4-oxadiazole products. [2] This mechanistic pathway avoids the formation of odorous thiol byproducts typically associated with traditional methods, making it particularly attractive for pharmaceutical applications.

Experimental Protocol: Iodine-Mediated One-Pot Synthesis

Materials and Equipment

- Starting Materials: Freshly prepared phenyl dithiocarbamate salt, formic acid hydrazide (or other acyl hydrazides), potassium carbonate (K₂CO₃), molecular iodine (I₂), ethyl acetate, distilled water

- Solvent System: Ethyl acetate/water (3:1 v/v) mixture

- Equipment: 100 mL round-bottom flask, magnetic stirrer with heating capability, reflux condenser, addition funnel, TLC plates, filtration setup, vacuum distillation apparatus

- Safety Equipment: Personal protective equipment (safety goggles, nitrile gloves, lab coat), fume hood, proper waste containers

Step-by-Step Procedure

Reaction Setup: Charge a 100 mL round-bottom flask with phenyl dithiocarbamate salt (1.0 equiv) in ethyl acetate/water (3:1, 20 mL total volume). Add potassium carbonate (3.0 equiv) to the reaction mixture and stir to create a homogeneous suspension.

Iodine Addition: Add molecular iodine (1.1 equiv) pinchwise over a period of 10 minutes while maintaining constant stirring at room temperature. Monitor the reaction by TLC until complete consumption of the starting material is observed. Colloidal sulfur precipitation will be visible during this stage.

Hydrazide Incorporation: To the same reaction mixture, add formic acid hydrazide (1.0 equiv) and continue stirring. Formation of the thiosemicarbazide intermediate should be detected by TLC within 30-60 minutes.

Cyclodesulfurization: Add a further 1.1 equivalents of iodine to the reaction mixture and stir for 0.5-1 hour at room temperature. Monitor the reaction progress by TLC until complete conversion to the product is achieved.

Workup Procedure: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine. Extract the product with ethyl acetate (3 × 15 mL), combine the organic layers, and wash with brine solution (20 mL).

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography on silica gel if necessary.

Reaction Optimization and Troubleshooting

Table 3: Optimization of Reaction Conditions for Iodine-Mediated Synthesis

| Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |

|---|---|---|---|

| Solvent System | EtOAc/H₂O (3:1) | EtOH/H₂O (3:1) | 77% vs 75% yield |

| Base | K₂CO₃ (3 equiv) | Cs₂CO₃, Na₂CO₃ | 77% vs 74-63% yield |

| Iodine Equivalents | 2.2 equiv total | Lower equivalents give incomplete conversion | Significant yield reduction |

| Temperature | Room temperature | Elevated temperatures possible | May promote side reactions |

| Addition Rate | Pinchwise over 10 min | Rapid addition in one portion | Incomplete intermediate formation |

Common Issues and Solutions:

- Low Conversion: Ensure fresh preparation of dithiocarbamate salt and controlled addition of iodine

- Byproduct Formation: Monitor reaction carefully by TLC and adjust stoichiometry if needed

- Poor Solubility: Consider alternative solvent systems like EtOH/H₂O for problematic substrates

- Incomplete Cyclization: Extend reaction time or add slight excess of iodine (up to 2.5 equiv total)

Structural Characterization and Analytical Data

Spectroscopic Properties

Confirmation of 1,3,4-oxadiazole structure requires multinuclear NMR spectroscopy, with characteristic signals providing definitive evidence of successful cyclization. In ¹H NMR, the amine proton (NH₂) attached to the C-2 position typically appears as a broad singlet in the range of δ 5.5-6.0 ppm, though this may vary depending on substitution pattern and solvent. The aromatic protons in diaryl-substituted derivatives appear in their characteristic regions, with any observed coupling constants confirming the substitution pattern on the aryl rings. [2]

¹³C NMR spectroscopy provides particularly diagnostic data, with the C-2 carbon of the 2-amino-1,3,4-oxadiazole typically resonating at approximately δ 155-165 ppm, while the C-5 carbon appears further upfield at δ 105-110 ppm. These distinctive chemical shifts serve as definitive evidence for successful formation of the 1,3,4-oxadiazole ring system, with variations depending on the electron-donating or electron-withdrawing nature of substituents. Additional characterization by IR spectroscopy typically shows N-H stretching vibrations at 3300-3400 cm⁻¹ and C=N stretching at 1600-1650 cm⁻¹, while mass spectrometry provides molecular ion confirmation. [2]

X-Ray Crystallographic Confirmation

The structure of 1,3,4-oxadiazole derivatives has been unequivocally confirmed by single-crystal X-ray diffraction analysis, as demonstrated in the ORTEP view of compound 4a reported by Guin et al. [2] These analyses confirm the nearly planar geometry of the 1,3,4-oxadiazole ring and the bond lengths consistent with the expected delocalization of electron density across the heterocyclic system. The dihedral angles between the oxadiazole ring and attached aryl substituents provide information about the extent of conjugation in these systems, which has implications for their electronic properties and potential applications in material science.

Case Study: Synthesis and Application of this compound

This compound-Specific Synthesis

This compound (CAS No. 17505-25-8), chemically known as 5-[(E)-1-(2-furanyl)-2-(5-nitro-2-furanyl)ethenyl]-1,3,4-oxadiazol-2-amine, represents a clinically significant 1,3,4-oxadiazole derivative with potent antibacterial properties. [3] This nitrofuran-based compound features extended conjugation across the furan-oxadiazole system, which likely contributes to its biological activity. The molecular formula is C₁₂H₈N₄O₅ with an average mass of 288.219 g/mol and a monoisotopic mass of 288.049469. [3] [4]

While the exact synthetic protocol for this compound may vary, the iodine-mediated one-pot methodology described in this protocol can be adapted for its synthesis by employing appropriate furan-containing starting materials. The synthesis would utilize dithiocarbamate salts derived from furfuryl amines and hydrazides incorporating the nitrofuran moiety, following the general procedure outlined in Section 3.2. The strong electron-withdrawing nature of the nitro group on the furan ring may necessitate slight modifications to reaction times or temperature to ensure complete conversion.

Pharmacological Profile and Safety

This compound demonstrates potent antibacterial activity against a broad spectrum of pathogenic bacteria, particularly Gram-positive organisms. Its mechanism of action is believed to involve bacterial enzyme inhibition through interaction with the toxophoric -N=C-O- linkage present in the 1,3,4-oxadiazole core, potentially inhibiting essential metabolic processes in microorganisms. [1]

Toxicity data for this compound indicates mutation data reported in human fibroblast and lymphocyte systems at concentrations as low as 3 μmol/L and 2 μmol/L, respectively. [4] The compound has a flash point of 244.5°C and boiling point of 480.7°C at 760 mmHg. When heated to decomposition, it emits toxic vapors of NOₓ, requiring appropriate safety precautions during handling and synthesis. [4] The computed partition coefficient (LogP) is 2.788, suggesting moderate lipophilicity, while the polar surface area (PSA) of 137.770 indicates good membrane permeability potential. [4]

Conclusion

The iodine-mediated one-pot synthesis of 1,3,4-oxadiazole derivatives represents a significant advancement over traditional methods, offering improved environmental compatibility, operational simplicity, and excellent functional group tolerance. This protocol enables efficient access to privileged heterocyclic scaffolds with demonstrated pharmaceutical relevance, including the antibacterial agent this compound. The methodology detailed in these application notes provides researchers with a robust and reproducible synthetic pathway to access diverse 1,3,4-oxadiazole derivatives for drug discovery and development programs. The comprehensive characterization data and troubleshooting guidance facilitate successful implementation of this valuable synthetic transformation in both academic and industrial settings.

References

Comprehensive Application Notes and Protocols for Furamizole Microbial Susceptibility Testing

Introduction to Furamizole and Antimicrobial Susceptibility Testing

This compound (also known as 5-[(E)-1-(2-furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine) is a nitrofuran derivative and 1,3,4-oxadiazole containing compound that demonstrates potent antibacterial activity against a broad spectrum of microorganisms [1]. As antimicrobial resistance continues to escalate globally—projected to cause 10 million deaths annually by 2050—the need for reliable susceptibility testing methods for promising compounds like this compound has become increasingly critical in both research and potential clinical applications [2] [3]. The 1,3,4-oxadiazole nucleus in this compound contains a toxophoric –N=C–O– linkage that is believed to be responsible for its significant pharmacological activities [1].

Antimicrobial susceptibility testing (AST) represents a fundamental component of both clinical microbiology and antimicrobial drug development workflows. These testing methods enable researchers and clinicians to determine the lowest concentration of an antimicrobial agent that effectively inhibits bacterial growth, providing crucial data for dosing recommendations and resistance monitoring [4]. For research compounds like this compound, standardized AST methods facilitate the evaluation of antimicrobial potency, spectrum of activity, and potential clinical utility against increasingly resistant pathogens [4]. This document provides detailed application notes and standardized protocols for assessing the antimicrobial susceptibility of bacterial strains to this compound, following established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [4] [5].

Chemical Properties of this compound

This compound is a synthetic antimicrobial agent belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. The 1,3,4-oxadiazole ring system is derived from furan through the replacement of two methylene groups (=CH) with two nitrogen atoms (-N=), resulting in reduced aromaticity and conjugated diene character that enhances its reactivity and biological activity [1]. The molecular structure features a nitrofuran moiety connected to a 1,3,4-oxadiazole ring system, which collectively contribute to its antimicrobial properties through multiple potential mechanisms of action.

Table 1: Chemical Properties of this compound

| Property | Specification |

|---|---|

| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [6] |

| Molecular Formula | C12H8N4O5 [6] |

| Average Molecular Mass | 288.219 g/mol [6] |

| Monoisotopic Mass | 288.049469 g/mol [6] |

| Chemical Structure | 1,3,4-oxadiazole ring with substituted furanyl and nitrofuranyl groups |

| CAS Registry Number | 17505-25-8 [6] |

| Chemical Class | Nitrofuran derivative, 1,3,4-oxadiazole [1] |

| Solubility | Information not available in search results - requires experimental determination |

| Storage Conditions | Protected from light, stored at -20°C (recommended for most antimicrobial compounds) |

The pharmacological activity of this compound and related 1,3,4-oxadiazole derivatives is influenced by substitutions on the oxadiazole ring. Structure-activity relationship studies indicate that electron-withdrawing groups such as p-chloro (-Cl) and p-nitro (-NO₂) substituents on phenyl rings tend to enhance antimicrobial activity [1]. Additionally, the conversion of methylthio groups to methyl-sulfonyl moieties has been shown to further increase antibacterial potency, providing guidance for potential structural modifications of this compound analogs [1].

Minimum Inhibitory Concentration (MIC) Testing Protocols

Broth Microdilution Method

The broth microdilution method represents the reference standard for MIC determination and provides a quantitative assessment of bacterial susceptibility to this compound [4] [5]. This method involves creating two-fold serial dilutions of this compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and determining the lowest concentration that inhibits visible growth after incubation [4].

3.1.1 Materials and Reagents

- This compound stock solution: Prepare at appropriate concentration (e.g., 1 mg/mL) in suitable solvent based on solubility properties

- Cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria [5]

- Sterile 96-well U-bottom microtiter plates

- Sterile saline solution (0.85-0.9% w/v NaCl)

- Adjustable pipettes and sterile tips

- Multichannel pipette (recommended for efficiency)

- Sterile plasticware (tubes, reservoirs)

- McFarland standards (0.5 and 1.0) or photometric measuring device

- Agar media for purity checks and colony enumeration

3.1.2 Preparation of Inoculum

Day 1: Using a sterile loop, streak out the test strain on appropriate agar medium (e.g., Mueller-Hinton Agar) to obtain isolated colonies. Incubate at 35±2°C for 18-24 hours [4].

Day 2: Select 3-5 well-isolated colonies of identical morphology and prepare a suspension in sterile saline, adjusting to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL) [4] [5].

Dilute the suspension in broth medium to achieve a final inoculum density of approximately 5×10⁵ CFU/mL in each well of the microdilution plate [4]. This typically represents a 1:150 dilution of the 0.5 McFarland standard suspension.

Verify the inoculum density by performing colony counts. Plate 10 µL from a growth control well onto an appropriate agar plate and incubate overnight. The expected result should be approximately 5×10⁵ CFU/mL [4].

3.1.3 Preparation of this compound Dilutions

Prepare a concentrated stock solution of this compound at the highest concentration to be tested (typically 512 µg/mL or higher).

Using a multichannel pipette, add 50 µL of broth medium to all wells of the 96-well microtiter plate.

Create a two-fold serial dilution series of this compound across the microtiter plate:

- Add 100 µL of this compound stock solution to the first well (well A1)

- Perform serial dilutions by transferring 50 µL from well to well, mixing thoroughly between transfers

- Discard 50 µL from the final well in the series to maintain equal volumes

The typical concentration range for this compound testing should span from 0.0625 µg/mL to 512 µg/mL or appropriate range based on expected MIC values.

3.1.4 Inoculation and Incubation

Add 50 µL of the standardized inoculum (5×10⁵ CFU/mL) to all test wells, resulting in a final volume of 100 µL per well and a final inoculum of approximately 5×10⁴ CFU per well [4].

Include appropriate control wells:

- Growth control: Inoculated medium without this compound

- Sterility control: Uninoculated medium

- Reference strain control: Quality control strain with known MIC range

Cover the microtiter plate and incubate at 35±2°C for 16-20 hours for most non-fastidious bacteria, extending to 24 hours for slow-growing organisms [5].

Table 2: Broth Microdilution Testing Parameters for this compound

| Parameter | Specification |

|---|---|

| Final Inoculum Density | 5×10⁴ CFU/well (5×10⁵ CFU/mL) [4] |

| Volume per Well | 100 µL |

| This compound Concentration Range | 0.0625-512 µg/mL (or appropriate range) |

| Incubation Conditions | 35±2°C, ambient air [5] |

| Incubation Duration | 16-20 hours (standard organisms) [5] |

| Medium | Cation-adjusted Mueller-Hinton Broth [5] |

| Quality Control Strains | E. coli ATCC 25922, S. aureus ATCC 29213 [4] |

Agar Dilution Method

The agar dilution method represents an alternative MIC determination technique that is particularly suitable for testing multiple bacterial strains simultaneously against a single concentration series of this compound [2] [5]. This method is also recommended for fastidious organisms that may not grow reliably in broth media [5].

3.2.1 Preparation of Agar Plates

Prepare Mueller-Hinton Agar according to manufacturer instructions, adding any required supplements for fastidious organisms.

Add this compound to molten agar (cooled to 48-50°C) to achieve a series of doubling dilutions, typically ranging from 0.125 µg/mL to 256 µg/mL.

Pour the antimicrobial-supplemented agar into sterile Petri dishes (approximately 25 mL per plate) and allow to solidify.

Store agar plates at 2-8°C if not used immediately, with protection from light and excessive moisture.

3.2.2 Inoculation and Incubation

Prepare bacterial inoculum as described in section 3.1.2, adjusted to a 0.5 McFarland standard.

Using a multipoint inoculator or replicating device, apply 1-2 µL spots of each bacterial strain to the this compound-containing agar plates, typically 30-60 strains per plate [5].

Include appropriate control strains on each plate.

Allow inoculation spots to dry and incubate plates at 35±2°C for 16-20 hours in ambient air (or with CO₂ supplementation for fastidious organisms) [5].

3.2.3 Reading and Interpretation

- The MIC endpoint is defined as the lowest concentration of this compound that completely inhibits visible growth of the test strain [5].

- A faint haze or single colony should be disregarded.

- Compare results with those obtained for quality control strains.

Table 3: Comparison of MIC Testing Methods for this compound

| Parameter | Broth Microdilution | Agar Dilution |

|---|---|---|

| Throughput | Medium (multiple antimicrobials) | High (multiple strains) |

| Sample Volume | Low (50-100 µL/well) | Very low (1-2 µL/strain) |

| Quantitative Result | Yes (exact MIC) | Yes (exact MIC) |

| Cost | Moderate | Low to moderate |

| Equipment Requirements | Microtiter plates, pipettes | Multipoint inoculator |

| Suitability for Fastidious Organisms | Limited without medium modification | Excellent with supplemented media |

| Automation Potential | High | Medium |

| Recommended for this compound | Primary method | Confirmatory method |

Quality Control and Data Interpretation

Quality Control Procedures

Quality control (QC) is essential for ensuring the reliability and accuracy of this compound susceptibility testing results. Implement the following QC measures:

QC Strains: Include appropriate reference strains with known susceptibility profiles in each test run. Recommended strains include:

- Escherichia coli ATCC 25922 [4]

- Staphylococcus aureus ATCC 29213

- Pseudomonas aeruginosa ATCC 27853

Inoculum Verification: Regularly verify the inoculum density by performing colony counts from growth control wells or spots [4].

This compound Potency: Validate the potency of this compound stock solutions through comparison with reference standards and proper storage at -20°C or below.

Medium Quality Control: Ensure that each batch of culture media supports adequate growth of QC strains and does not contain inhibitory substances.

Equipment Monitoring: Regularly calibrate and maintain equipment including incubators, pipettes, and turbidimeters.

Interpretation of MIC Results

Interpretive criteria for this compound are not currently established by CLSI or EUCAST, as it remains primarily a research compound. However, for research purposes, MIC results can be interpreted as follows:

- Susceptible (S): MIC value ≤ established breakpoint (to be determined)

- Intermediate (I): MIC value between susceptible and resistant breakpoints

- Resistant (R): MIC value ≥ established breakpoint

For preliminary assessment, compare this compound MIC values with those of established antimicrobial agents in the same class or with similar mechanisms of action. Document the MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple bacterial strains.

Table 4: Troubleshooting Guide for this compound MIC Testing

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor Growth in Control Wells | Non-viable inoculum, inappropriate medium, incorrect incubation conditions | Verify inoculum preparation, check medium expiration, confirm incubation conditions |

| Trailing Endpoints | Partial inhibition, antibiotic degradation, high inoculum density | Read endpoints at complete inhibition, check antibiotic stability, verify inoculum density |

| Irreproducible Results | Inoculum preparation variability, antibiotic concentration errors, plate evaporation | Standardize inoculum method, verify antibiotic dilutions, use sealed plates during incubation |

| Contamination | Non-sterile techniques, contaminated reagents | Aseptic technique review, prepare fresh reagents |

| QC Strains Out of Range | Degraded antibiotics, incorrect QC strain, medium problems | Check antibiotic storage, verify QC strain identity, test new medium batch |

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound susceptibility testing using the broth microdilution method:

Diagram 1: Experimental workflow for this compound broth microdilution testing

While the precise mechanism of action of this compound has not been fully elucidated, its structure containing both nitrofuran and 1,3,4-oxadiazole moieties suggests potential multiple mechanisms. The following diagram illustrates the proposed antimicrobial mechanism of this compound and bacterial resistance pathways:

Diagram 2: Proposed this compound mechanism of action and bacterial resistance pathways

Applications in Antimicrobial Research

This compound represents an important compound in antimicrobial research due to its 1,3,4-oxadiazole structure, which has demonstrated broad-spectrum activity against various microorganisms [1]. Research applications for this compound susceptibility testing include:

- Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications to the 1,3,4-oxadiazole core affect antimicrobial potency and spectrum [1]

- Combination Therapy Studies: Evaluating synergistic effects between this compound and other antimicrobial agents against multidrug-resistant pathogens

- Resistance Mechanism Investigations: Studying bacterial resistance development and cross-resistance patterns with other antimicrobial classes

- Novel Formulation Development: Testing enhanced delivery systems for this compound to improve bioavailability and efficacy

Recent studies on 1,3,4-oxadiazole derivatives have shown that electron-withdrawing groups at specific positions on the phenyl ring (particularly para-chloro and para-nitro substituents) enhance antimicrobial activity [1]. Additionally, the conversion of methylthio groups to methyl-sulfonyl moieties has been shown to further increase antibacterial potency. These findings provide valuable guidance for further development of this compound analogs with improved antimicrobial properties.

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds [bmcchem.biomedcentral.com]

- 2. Different antimicrobial susceptibility methods | INTEGRA test [integra-biosciences.com]

- 3. Antimicrobial Susceptibility : A Comprehensive Review of... Testing [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility using minimum inhibitory... testing [nature.com]

- 5. Laboratory Methods and Strategies for Antimicrobial Susceptibility ... [clinicalgate.com]

- 6. | C12H8N4O5 this compound [chemspider.com]

Historical Analytical Method for Furamizole

The method below is based on a 1987 publication for the simultaneous determination of Furamizole and other synthetic antibacterials in cultured fish [1]. This serves as a starting point, but requires significant updates for modern pharmaceutical analysis.

Table 1: Chromatographic Parameters from Historical Method [1]

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography (LC) |

| Column | Nucleosil C18 |

| Mobile Phase | Tetrahydrofuran-Acetonitrile-Phosphoric Acid-Water (29 + 1 + 0.06 + 69.94, v/v) |

| Detector | Not Specified (UV-Vis likely) |

| Injection Volume | 10 µL |

| Key Sample Prep Steps | 1. Acetone extraction from fish meat. 2. Cleanup via alumina column. | | Reported Recovery | ~80% | | Lower Limit of Detection | 1-2 ng (on-column) |

Proposed Modernized Protocol and Workflow

The following protocol adapts the historical method using modern Quality-by-Design (QbD) principles and Ultra-High-Performance Liquid Chromatography (UHPLC) technology for greater sensitivity, speed, and robustness [2].

The overall workflow for method development, from initial planning to validation, can be visualized as follows:

Sample Preparation (Modernized)

- Weighing: Accurately weigh 2.0 g of the homogenized sample (API, formulation) into a 50 mL centrifuge tube.

- Extraction: Add 10 mL of a suitable solvent (e.g., 80:20 v/v Acetonitrile-Water). Vortex mix for 2 minutes and sonicate for 15 minutes.

- Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 5°C.

- Cleanup: Transfer the supernatant to a solid-phase extraction (SPE) cartridge (e.g., C18 or a dedicated clean-up phase). Elute with an appropriate solvent.

- Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase composition and filter through a 0.22 µm PVDF syringe filter into an LC vial.

Chromatographic Conditions (Modern UHPLC Adaptation)

- System: UHPLC system capable of pressures up to 18,000 PSI [3].

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

- Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

- Gradient:

- 0-1 min: 5% B

- 1-8 min: 5% B → 95% B

- 8-10 min: 95% B

- 10-10.1 min: 95% B → 5% B

- 10.1-12 min: 5% B (Re-equilibration)

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 2 µL

- Detection: Diode Array Detector (DAD) or Mass Spectrometer (MS). For DAD, set the wavelength based on the maximum absorbance of this compound (to be determined experimentally).

Method Validation

The method must be validated according to ICH Q2(R2) and internal procedures [2]. The following table outlines the key validation parameters and modern acceptance criteria.

Table 2: Key Method Validation Parameters & Target Criteria [2]

| Validation Parameter | Target Criteria for a Modern Assay |

|---|---|

| Specificity | No interference from blank, placebo, or known impurities at the retention time of this compound. |

| Linearity & Range | Typically 50-150% of the target concentration. Correlation coefficient (R²) > 0.999. |

| Accuracy (Recovery) | Mean recovery of 98.0-102.0%. |

| Precision | - Repeatability (RSD < 1.0%)

- Intermediate Precision (RSD < 2.0%) | | Detection Limit (LOD) | Signal-to-Noise ratio ≥ 3 (or equivalent statistical determination). | | Quantitation Limit (LOQ) | Signal-to-Noise ratio ≥ 10, with demonstrated precision and accuracy at this level. | | Robustness | Method performs as expected under deliberate, small variations in flow rate, temperature, and mobile phase pH. A Method Operational Design Range (MODR) should be established [2]. |

Strategic Considerations for Implementation

- Technology Integration: Leveraging modern technologies like Mass Spectrometry (MS) detection or Multi-Attribute Methods (MAM) can significantly enhance specificity and throughput for complex analyses [2].

- Lifecycle Management: Adopt an Analytical Procedure Lifecycle Management approach per ICH Q14. This involves continuous monitoring and improvement of the method post-validation to ensure it remains in a state of control [2].

Important Limitations and Notes

- Dated Source: The core method is from 1987 and was developed for a food safety matrix (fish), not necessarily for pharmaceutical-quality control [1].

- Lacking Details: The original publication lacks critical details for modern implementation, such as detection wavelength, column dimensions, and detailed validation data.

- Modern Context: The provided modernized protocol is a theoretical template. It is essential to conduct a full QbD-based development and validation study in your own laboratory to establish a suitable, validated method [2].

References

Furamizole stability in experimental conditions

Chemical Profile of Furamizole

The table below summarizes the key identified chemical information for this compound (CAS # 17505-25-8).

| Property | Description |

|---|---|

| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazol-2-amine [1] |

| Molecular Formula | C₁₂H₈N₄O₅ [1] [2] |

| Molecular Weight | 288.22 g/mol [2] |

| CAS Registry Number | 17505-25-8 [1] [2] |

| Chemical Structure | A 1,3,4-oxadiazole ring substituted with an amino group and an (E)-configured furanyl-vinyl-nitrofuran chain [3] [1] |

| Related Drugs | Nitrofuran derivative with strong antibacterial activity [3] |

Proposed Stability Testing Workflow

Due to the lack of specific protocols for this compound, the following workflow outlines a general approach for small molecule stability testing in drug development. You can adapt it based on your specific experimental needs.

Diagram 1: A generic workflow for drug stability testing, adaptable for this compound.

Recommendations for Experimental Protocol Development

Since established protocols are unavailable, here are steps to develop your own:

- Define Objectives: Clearly state whether the study is for forced degradation (identifying degradation pathways) or formal stability (determining shelf-life and storage conditions) [3].

- Prepare Solutions: this compound is soluble in water [3], but you should also consider common organic solvents for stability tests.

- Apply Stress Conditions:

- Acidic/Basic Hydrolysis: Expose to HCl and NaOH solutions at elevated temperatures (e.g., 50-70°C) [3].

- Oxidative Stress: Treat with hydrogen peroxide (e.g., 3%) at room temperature [3].

- Thermal Stress: Solid and solution states should be stored at elevated temperatures (e.g., 40-80°C) [3].

- Photolytic Stress: Expose to UV-Vis light per ICH Q1B guidelines [3].

- Monitor and Analyze: Use HPLC with UV/Vis detection (the nitrofuran moiety is a strong chromophore) to monitor degradation. Mass Spectrometry (MS) is crucial for identifying degradation products [1].

- Establish Storage Conditions: Based on the chemical structure, this compound may be sensitive to light (due to the nitrofuran group) and moisture. Store in a cool, dry, and dark place as a preliminary measure [2].

Important Limitations and Next Steps

The information provided here is a starting point. The physical-chemical properties (boiling point, flash point) listed in some databases are calculated, not experimental values, and should be verified [2].

- Consulting Patents: Search for the original synthesis patents for this compound, which may contain early stability data.

- Laboratory Validation: All proposed protocols must be designed and validated in your own laboratory, starting with small-scale experiments.

- Specialized Databases: Access deeper scientific literature and regulatory documents through paid or institutional subscriptions to platforms like SciFinder or Reaxys.

References

Understanding Furamizole and Its Solubility Challenges

Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. Drugs containing this ring system are frequently associated with low aqueous solubility, which falls under Biopharmaceutical Classification System (BCS) Class IV (low solubility and low permeability) [2]. This leads to poor oral bioavailability, a common hurdle in drug development.

Experimental Strategies to Enhance Solubility

The table below summarizes three key approaches documented in recent scientific literature for improving the solubility and bioavailability of challenging drugs like this compound.

| Strategy | Key Findings / Improvement | Mechanism of Action |

|---|---|---|

| Multicomponent Crystal Forms (Cocrystals/Salts) [2] | 118-fold increase in solubility; 2.8-fold increase in permeability (vs. pure drug). | Alters solid-state crystal structure via non-covalent bonds with coformers, improving thermodynamic stability and dissolution. |

| Amorphous Solid Dispersions (ASDs) with Silica Carriers [3] | 2.69-fold increase in Cmax; 2.08-fold increase in bioavailability (AUC) in rats. | Disperses drug at a molecular level in a hydrophilic polymer/mesoporous silica carrier, increasing surface area and creating an energetically amorphous state. |

| pH and Solvent Optimization [4] | Solubility increased by 137 times (from 0.073 mg/mL to 10 mg/mL) by adjusting pH to ~9. | Uses sodium hydroxide to ionize the drug, creating a more water-soluble salt form. |

Detailed Experimental Protocols

Protocol 1: Preparing Multicomponent Crystal Forms

This protocol is adapted from research on Furosemide, a BCS Class IV drug, using the solvent evaporation method [2].

- Materials: this compound (active pharmaceutical ingredient), Coformer (e.g., Imidazole, 5-fluorocytosine), Suitable solvent (e.g., methanol, ethanol).

- Procedure:

- Dissolve this compound and the coformer in a 1:1 molar ratio in a suitable solvent.

- Stir the mixture at room temperature until a clear solution is obtained.

- Allow the solvent to evaporate slowly under ambient conditions or in a controlled environment to promote crystal formation.

- Collect the resulting crystals and dry them.

- Characterization: The new solid form must be characterized using:

- Single Crystal X-ray Diffraction (SCXRD): To confirm crystal structure.

- Powder X-ray Diffraction (PXRD): To analyze the bulk powder pattern.

- Differential Scanning Calorimetry (DSC): To study thermal behavior.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify molecular interactions.

The following workflow outlines the key steps in this crystallization and characterization process:

Protocol 2: Forming Amorphous Solid Dispersions (ASDs)

This protocol is based on a study that successfully enhanced the solubility of Furosemide using a combined polymer and mesoporous silica carrier [3].

- Materials: this compound, Carrier (e.g., Polyvinylpyrrolidone K30 - PVP-K30), Mesoporous silica (e.g., Syloid 244FP), Solvent (e.g., ethanol).

- Procedure:

- Prepare a solid dispersion in a 1:1:1 weight ratio of this compound : PVP-K30 : Mesoporous Silica.

- Dissolve this compound and PVP-K30 in a common solvent.

- Add the mesoporous silica to the solution and mix thoroughly to allow the drug-polymer solution to adsorb into the silica pores.

- Remove the solvent using a method like spray drying or vacuum evaporation.

- Gently grind the resulting solid to obtain a fine powder.

- Characterization:

- PXRD: To confirm the conversion from crystalline to amorphous state.

- DSC: To identify the glass transition temperature (Tɡ) and absence of a melting peak.

- SEM: To examine surface morphology.

Frequently Asked Questions (FAQs) for Troubleshooting

Why does my this compound solution precipitate when I dilute it? This is a common issue with salts of poorly soluble drugs. A slight shift in pH or temperature can dramatically reduce solubility [4]. Solution: Ensure the solution pH remains alkaline (around 9). When preparing infusions, follow a strict protocol of adding the drug concentrate to the diluent first, not vice-versa, to avoid local pH shifts that cause precipitation [4].

My solid dispersion shows low yield or poor solubility. What could be wrong?

- Cause: The drug may not be fully amorphous or may have recrystallized. Solution: Verify amorphicity with PXRD and DSC. Optimize the solvent removal process to be rapid enough to prevent recrystallization [3].

- Cause: Incompatibility between drug and carrier. Solution: Use FT-IR to check for intermolecular interactions. Try alternative carriers like Soluplus or other grades of silica [3].

I cannot form multicomponent crystals with my chosen coformer. What are my options? Coformer selection is critical. Screen a wide range of coformers from the "Generally Regarded As Safe" (GRAS) list. Techniques like liquid-assisted grinding can be attempted if solvent evaporation fails. Confirm the coformer interacts with the correct hydrogen bond donor/acceptors on the this compound molecule [2].

How do I decide which strategy to use first? Consider the following decision tree to guide your initial experimental strategy based on your project's goals:

I hope this technical support guide provides a robust starting point for your experiments. The strategies outlined here, particularly multicomponent crystals and amorphous solid dispersions, have shown remarkable success with other challenging molecules and represent the current forefront of solubility enhancement science.

References

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds [bmcchem.biomedcentral.com]

- 2. Enhancing the solubility and permeability of the diuretic drug... | CoLab [colab.ws]

- 3. Preparation and Characterization of Furosemide Solid Dispersion with... [link.springer.com]

- 4. , pH and Temperature are Critical Parameters of Furosemide... Solubility [gavinpublishers.com]

Furamizole: Core Chemical Information

Furamizole is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. The table below summarizes its key identifiers.

| Property | Description |

|---|---|

| IUPAC Name | 5-[(E)-1-(2-Furyl)-2-(5-Nitro-2-Furyl)vinyl]-1,3,4-oxadiazol-2-amine [2] |

| CAS Registry Number | 17505-25-8 [2] |

| Molecular Formula | C₁₂H₈N₄O₅ [2] [3] |

| Molecular Weight | 288.22 g/mol [2] |

| SMILES | N=c1nnc(/C(=C/c2ccc([N+](=O)[O-])o2)c2ccco2)o1 [3] |

| Key Moieties | 1,3,4-oxadiazole ring; nitrofuran; furan ring [1] |

Synthesis Protocol & Optimization Strategies

This compound is a 2,5-disubstituted-1,3,4-oxadiazole derivative [1]. The following workflow outlines its general synthesis and optimization path.

The general mechanism for forming the 1,3,4-oxadiazole ring involves the acid hydrazide attacking the carbonyl carbon of the carboxylic acid, eliminating a water molecule to form an intermediate. This intermediate then undergoes ring closure with the help of a cyclizing agent, eliminating hydrogen chloride to form the final product [1].

Detailed Experimental Steps

The synthesis can be broken down into two main stages.

Stage 1: Formation of the Diacylhydrazine Intermediate

- Reactants: Combine an equimolar amount of the appropriate carboxylic acid derivative and acid hydrazide.

- Solvent: The reaction is often carried out in a solvent like Dichloromethane (DCM) [4].

- Conditions: The mixture is stirred, typically at room temperature or under mild heating, to form the diacylhydrazine intermediate, with water as a byproduct.

Stage 2: Cyclo-dehydration to Form the Oxadiazole Ring

- Cyclizing Agent: Add a cyclizing agent to the intermediate mixture. Common agents mentioned in literature include:

- Conditions: This step may require elevated temperatures. Modern Approach: Microwave-assisted synthesis is noted as an efficient method for synthesizing furan-based amides and esters, offering mild conditions and good yields [4].

- Work-up: The crude product is isolated, often by dilution with DCM, followed by sequential washing with water, acid (e.g., 1N HCl), base (e.g., 1M NaOH), and water again. Purification is achieved by crystallization or flash chromatography [4].

Optimization Parameters for Improved Yield

To systematically improve yield, focus on these key variables.

| Parameter | Standard Approach | Optimization Strategy | Expected Impact |

|---|---|---|---|

| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) [1] | Test alternatives like DMT/NMM/TsO⁻ or EDC in mild, microwave-assisted reactions [4]. | High; modern agents can be more efficient and specific. |

| Energy Source | Conventional heating (Oil bath) [1] | Employ microwave irradiation for rapid, uniform heating and shorter reaction times [4]. | High; can significantly reduce time and improve purity. |

| Reaction Time | Several hours [1] | Monitor by TLC. Under microwave conditions, reactions can complete in minutes (e.g., 10 min) [4]. | Medium; prevents decomposition. |

| Molar Ratio | 1:1 (Acid Hydrazide : Acid Derivative) | Slight excess (e.g., 1.3 equiv.) of the acid derivative to drive reaction completion [4]. | Medium; improves conversion. |

| Purification | Crystallization [4] | Use flash chromatography for higher purity, especially for analytical samples [4]. | High; crucial for final yield and compound purity. |

Troubleshooting Common Issues

The following diagram can help you diagnose and resolve common problems during synthesis.

Key Takeaways for Researchers